molecular formula C5H4N2S B578258 3-Isothiazoleacetonitrile CAS No. 14217-70-0

3-Isothiazoleacetonitrile

Cat. No.: B578258
CAS No.: 14217-70-0
M. Wt: 124.161
InChI Key: ARPXWCKJHHFNNU-UHFFFAOYSA-N
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Description

3-Isothiazoleacetonitrile is a heterocyclic organic compound that features a five-membered ring containing sulfur and nitrogen atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isothiazoleacetonitrile typically involves the condensation of thiohydroxylamine with nitriles. One common method includes the use of sodium sulfide and chloramine in a two-step addition and cyclization sequence at elevated temperatures . Another approach involves the use of ammonium thiocyanate as a promoter for a rapid and eco-friendly synthesis .

Industrial Production Methods: Industrial production methods for this compound often employ metal-catalyzed reactions to achieve high yields and purity. These methods include cross-coupling reactions and direct C-H activation chemistry, which allow for the incorporation of various functional groups .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiazoleacetonitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Isothiazoleacetonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Isothiazoleacetonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular processes by binding to key receptors .

Comparison with Similar Compounds

Uniqueness: 3-Isothiazoleacetonitrile is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(1,2-thiazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2S/c6-3-1-5-2-4-8-7-5/h2,4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPXWCKJHHFNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669731
Record name (1,2-Thiazol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14217-70-0
Record name (1,2-Thiazol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,2-thiazol-3-yl)acetonitrile
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